molecular formula C28H55N7O15P2 B13832219 Gdp-beta-L-fucose bis(triethylammonium)salt

Gdp-beta-L-fucose bis(triethylammonium)salt

Cat. No.: B13832219
M. Wt: 791.7 g/mol
InChI Key: NZNCSFKTMOJJNI-DFXQMNAHSA-N
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Description

Gdp-beta-L-fucose bis(triethylammonium)salt is a chemical compound with the molecular formula C28H55N7O15P2 and a molecular weight of 791.72 g/mol. It is a guanosine diphosphate (GDP) sugar derivative, specifically a fucose derivative, which plays a crucial role in various biological processes, including glycosylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gdp-beta-L-fucose bis(triethylammonium)salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG) . The reaction conditions often include the presence of divalent cations such as Mg2+ or Ca2+ to stimulate enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant enzymes expressed in bacterial systems such as Escherichia coli. The enzymes are overexpressed and purified to facilitate the large-scale conversion of GDP-D-mannose to GDP-beta-L-fucose .

Chemical Reactions Analysis

Types of Reactions

Gdp-beta-L-fucose bis(triethylammonium)salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fucose derivatives with additional oxygen-containing functional groups, while reduction may produce simpler sugar derivatives .

Scientific Research Applications

Gdp-beta-L-fucose bis(triethylammonium)salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosylation and other biochemical processes.

    Biology: The compound is essential in studying cell signaling and communication, as fucosylation is a critical modification in many biological pathways.

    Medicine: Research on this compound contributes to the development of therapeutic agents targeting glycosylation-related diseases.

    Industry: It is used in the production of glycosylated products, including pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Gdp-beta-L-fucose bis(triethylammonium)salt involves its role as a donor substrate in fucosylation reactions. The compound interacts with fucosyltransferases, enzymes that transfer fucose residues to target molecules such as glycoproteins and glycolipids . This process is crucial for the proper functioning of various biological systems, including immune response and cell-cell interactions .

Comparison with Similar Compounds

Similar Compounds

    GDP-alpha-L-fucose: Another fucose derivative with similar properties but different stereochemistry.

    GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.

    GDP-L-galactose: A related compound involved in glycosylation processes.

Uniqueness

Gdp-beta-L-fucose bis(triethylammonium)salt is unique due to its specific role in fucosylation, a critical modification in many biological pathways. Its ability to act as a donor substrate for fucosyltransferases distinguishes it from other GDP-sugar derivatives .

Properties

Molecular Formula

C28H55N7O15P2

Molecular Weight

791.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate;N,N-diethylethanamine

InChI

InChI=1S/C16H25N5O15P2.2C6H15N/c1-4-7(22)9(24)11(26)15(33-4)35-38(31,36-37(28,29)30)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;2*1-4-7(5-2)6-3/h3-5,7-11,14-15,22-26H,2H2,1H3,(H2,28,29,30)(H3,17,19,20,27);2*4-6H2,1-3H3/t4-,5+,7+,8+,9+,10+,11-,14+,15+,38?;;/m0../s1

InChI Key

NZNCSFKTMOJJNI-DFXQMNAHSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)OP(=O)(O)O)O)O)O

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)OP(=O)(O)O)O)O)O

Origin of Product

United States

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